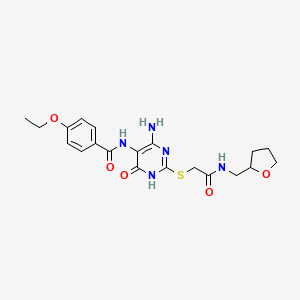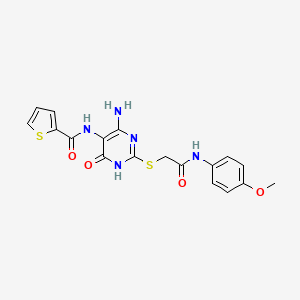![molecular formula C13H19Cl3N2O2S B2561131 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide CAS No. 1374681-21-6](/img/structure/B2561131.png)
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide, commonly known as TCS or Triclosan, is a synthetic compound that has been widely used as an antibacterial and antifungal agent in various personal care products, such as soaps, toothpaste, and deodorants. TCS has also been used in the medical field as an antiseptic and disinfectant. Despite its widespread use, there are concerns about the potential risks associated with TCS exposure, including its impact on human health and the environment. In
Mécanisme D'action
TCS works by inhibiting the activity of enzymes that are essential for bacterial growth and survival. Specifically, TCS targets the enoyl-acyl carrier protein reductase (ENR) enzyme, which is involved in the biosynthesis of fatty acids in bacteria. By inhibiting ENR, TCS prevents the synthesis of new fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
TCS has been shown to have a variety of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, TCS has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to disrupt hormone function in animals, leading to concerns about its potential impact on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TCS in lab experiments is its broad-spectrum antibacterial and antifungal activity. TCS is effective against a wide range of microorganisms, making it a useful tool in microbiology research. However, there are also limitations to using TCS in lab experiments. For example, TCS can be toxic to some types of cells, which can limit its use in certain types of experiments. Additionally, there are concerns about the potential impact of TCS on the environment, which may limit its use in some research settings.
Orientations Futures
There are several areas of future research that could be explored with regards to TCS. One area of interest is the potential impact of TCS on human health. While there have been some studies on this topic, more research is needed to fully understand the potential risks associated with TCS exposure. Another area of interest is the development of alternative antibacterial and antifungal agents that are less toxic to the environment. Finally, there is a need for more research on the long-term effects of TCS exposure on the environment, including its impact on aquatic ecosystems.
Méthodes De Synthèse
TCS can be synthesized through a multi-step process involving the reaction of 2,4,5-trichloroaniline with chlorosulfonic acid, followed by the reaction of the resulting product with diethylamine. The final product is obtained through a crystallization process. The synthesis of TCS is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
TCS has been extensively studied for its antibacterial and antifungal properties. It has been used in various scientific research applications, such as in vitro and in vivo studies to evaluate its efficacy against various microorganisms. TCS has also been used in animal studies to investigate its potential toxicity and environmental effects.
Propriétés
IUPAC Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl3N2O2S/c1-3-18(4-2)7-5-6-17-21(19,20)13-9-11(15)10(14)8-12(13)16/h8-9,17H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAINHNNKRCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

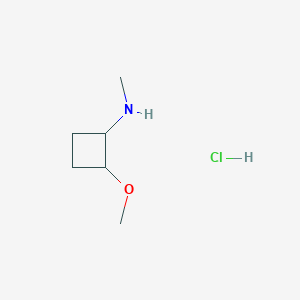
![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)


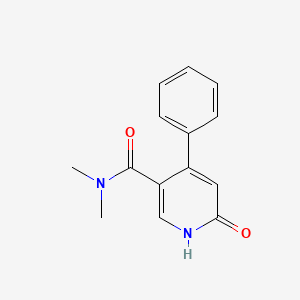
![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)
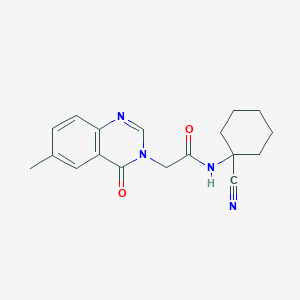
![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)
![N~4~-(4-methoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2561064.png)

